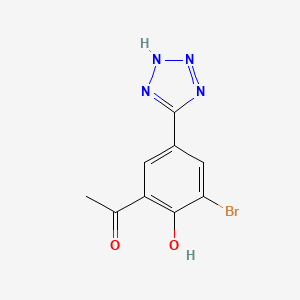![molecular formula C9H12F2OSSi B14257634 Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- CAS No. 243845-57-0](/img/structure/B14257634.png)
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSi It is characterized by the presence of a silane group attached to a difluoroethenyl group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(2-thienyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce difluoroethyl derivatives.
Scientific Research Applications
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethenyl group can participate in various chemical reactions, while the thienyl ring provides stability and specificity in binding interactions. The silane group enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Silane, [[2,2-difluoro-1-methoxyethenyl]oxy]trimethyl-: Similar structure but with a methoxy group instead of a thienyl ring.
Silane, [[2,2-difluoro-1-(2-furyl)ethenyl]oxy]trimethyl-: Contains a furyl ring instead of a thienyl ring.
Uniqueness
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.
Properties
CAS No. |
243845-57-0 |
|---|---|
Molecular Formula |
C9H12F2OSSi |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2,2-difluoro-1-thiophen-2-ylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12F2OSSi/c1-14(2,3)12-8(9(10)11)7-5-4-6-13-7/h4-6H,1-3H3 |
InChI Key |
GGZBZEXKIQIAAM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C(F)F)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


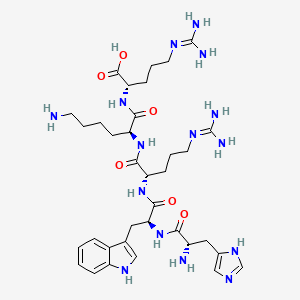
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
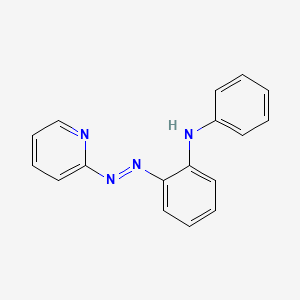
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
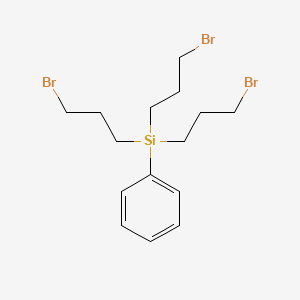
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
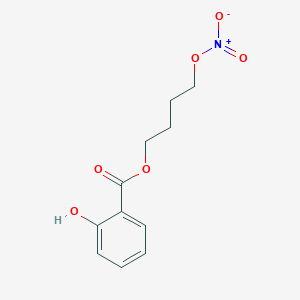
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)


